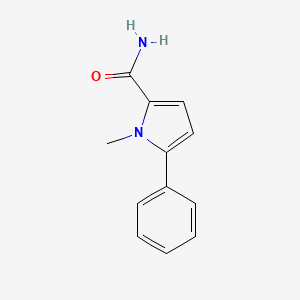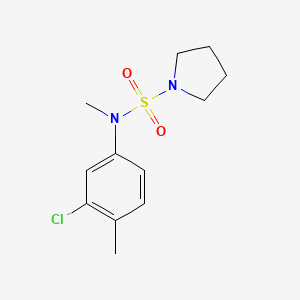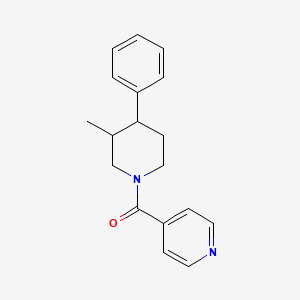![molecular formula C15H24N2O2 B7592305 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one, also known as ASPD, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique structural arrangement of their rings. ASPD has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one is not fully understood, but it is believed to act as a selective norepinephrine reuptake inhibitor (SNRI). This means that it blocks the reuptake of norepinephrine, a neurotransmitter that plays a role in regulating mood and attention, resulting in increased levels of the neurotransmitter in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its SNRI activity, it has been shown to increase the release of dopamine in the brain, which may contribute to its potential antidepressant effects. This compound has also been found to increase the levels of certain proteins in the brain that are involved in neuroplasticity, the ability of the brain to adapt and change in response to experience.
Advantages and Limitations for Lab Experiments
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one has several advantages as a research tool. It is relatively easy to synthesize in the lab, and its effects on neurotransmitter systems in the brain make it a useful tool for studying the underlying mechanisms of depression and other mood disorders. However, there are also limitations to its use in lab experiments. For example, its effects on neurotransmitter systems are complex and not fully understood, and it may interact with other compounds in unpredictable ways.
Future Directions
There are several future directions for research on 5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one. One area of interest is its potential use as a treatment for depression and other mood disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of research is the development of new compounds based on the structure of this compound, with the aim of improving its therapeutic potential and reducing any potential side effects. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Synthesis Methods
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one can be synthesized through a multi-step process that involves the reaction of 2-pyrrolidinone with 2-bromo-1-phenylethanone, followed by cyclization with 1,3-dibromopropane. The resulting product is then treated with sodium hydride and N-phenylcarbamate to obtain this compound in high yield.
Scientific Research Applications
5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This has led to investigations into the potential use of this compound as a treatment for conditions such as depression and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
5-(2-azaspiro[4.5]decane-2-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-13-5-4-12(10-16-13)14(19)17-9-8-15(11-17)6-2-1-3-7-15/h12H,1-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMZSWXZBZBANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(C2)C(=O)C3CCC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)
![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)



![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone](/img/structure/B7592272.png)
![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592285.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592290.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)
![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)

![N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)